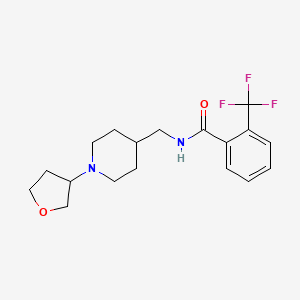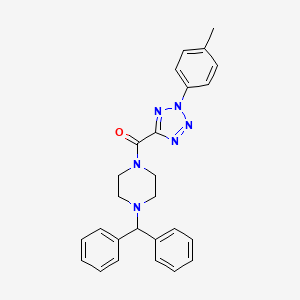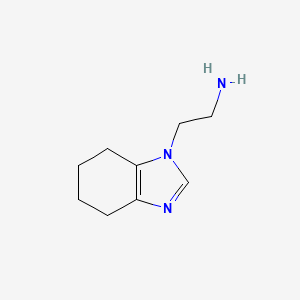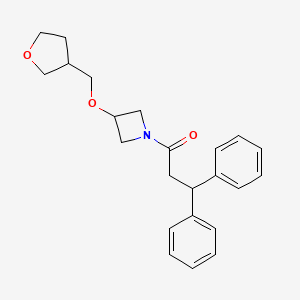
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of novel benzamides, including N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide derivatives, are foundational to understanding their chemical properties and potential applications. For instance, Khatiwora et al. (2013) discussed the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes, showcasing their antibacterial activity against various bacterial strains (Khatiwora et al., 2013). This research highlights the potential of such compounds in medicinal chemistry and bioactivity applications.
Anti-Acetylcholinesterase Activity
The investigation into the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, including those similar in structure to N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, reveals their potential as therapeutic agents. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-AChE activity, identifying potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990). This suggests the relevance of such compounds in the development of treatments for diseases characterized by AChE dysregulation, such as Alzheimer's disease.
Metabolism Studies
Research on the metabolism of related compounds can provide insights into the metabolic pathways and potential therapeutic applications of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide. Gong et al. (2010) identified the main metabolites of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlighting the importance of understanding the metabolism of such compounds for their effective therapeutic use (Gong et al., 2010).
Capillary Electrophoresis and Antiarrhythmic Activity
The applications of benzamide derivatives extend to analytical chemistry and pharmacology. For example, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the utility of such compounds in analytical methodologies (Ye et al., 2012). Additionally, Banitt et al. (1977) explored the oral antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents, including heterocyclic amide side chains, underscoring their potential as antiarrhythmic agents (Banitt et al., 1977).
Propiedades
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNZLAYXPJNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)
![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)
![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)


![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)
![2-(4-Ethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2678559.png)


![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)

![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)